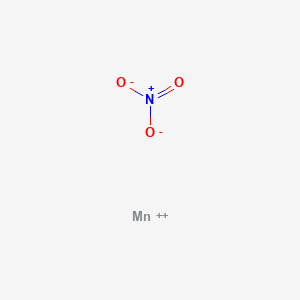
Sodium aluminum hydride
Vue d'ensemble
Description
Sodium Aluminum Hydride, also known as Sodium Alumanuide, is an inorganic compound with the chemical formula NaAlH4 . It is a white pyrophoric solid that dissolves in tetrahydrofuran (THF), but not in diethyl ether or hydrocarbons . It is used as a reagent for the chemical synthesis of organic compounds and has been evaluated as an agent for the reversible storage of hydrogen .
Synthesis Analysis
Sodium Aluminum Hydride can be synthesized under simple and mild reaction conditions . Aluminum powder, when activated through organics, reacts with hydrogen and sodium hydride to produce Sodium Aluminum Hydride under atmospheric pressure .Molecular Structure Analysis
Sodium Aluminum Hydride is a salt consisting of separated sodium cations and tetrahedral AlH − 4 anions . The tetrahedral AlH − 4 centers are linked with eight-coordinate Na+ cations .Chemical Reactions Analysis
Sodium Aluminum Hydride is a strong reducing agent, very similar in reactivity to Lithium Aluminum Hydride (LAH) and, to some extent, Diisobutylaluminium Hydride (DIBAL) in organic reactions . It is much more powerful reducing agent than Sodium Borohydride due to the weaker and more polar Al-H bond compared to the B-H bond .Physical And Chemical Properties Analysis
Sodium Aluminum Hydride is a white crystalline solid with a density of 1.24 g/cm3 . It is soluble in THF (16 g/100 mL at room temperature) but not in diethyl ether or hydrocarbons . It has a molar mass of 54.003 g·mol −1 .Applications De Recherche Scientifique
Hydrogen Storage Material
Sodium Aluminum Hydride can be used as a hydrogen storage material with a hydrogen content of 5.6% . It has a high gravimetric (10.1 wt%) and volumetric (148 kg·m −3) hydrogen capacity . AlH3 decomposes to Al and H2 rapidly at relatively low temperatures, indicating good hydrogen desorption kinetics at ambient temperature . This makes it one of the most prospective candidates for high-capacity hydrogen storage materials .
Energy Storage
Due to its high hydrogen density and low decomposition temperature, Sodium Aluminum Hydride has become one of the most promising hydrogen storage media for wide applications , including fuel cell . It meets the requirements of the U.S. Department of Energy (DOE) for hydrogen and energy storage materials .
High Energy Material
Sodium Aluminum Hydride is considered a high energy material . Compared with aluminum powder, AlH3 has a higher energy density, which can significantly reduce the ignition temperature and produce H2 fuel in the combustion process .
Rocket Fuel Additive
Sodium Aluminum Hydride has great potential applications in rocket fuel due to its high combustion heat and high hydrogen content . The bulk hydrogen density of AlH3 is 148 kg H2/m3 (more than twice of liquid hydrogen), and the weight hydrogen density is more than 10%, which meets the requirements of the U.S. Department of Energy (DOE) for hydrogen and energy storage materials .
Reducing Agents
Sodium Aluminum Hydride can be used as reducing agents . It can react with water vapor and oxygen in the environment, resulting in the release of hydrogen .
Advanced Fuel Cells and Battery Applications
Sodium Aluminum Hydride offers a broad range of products for hydrogen storage research, advanced fuel cells and battery applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;alumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Na.4H/q-1;+1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYCIYRTKITUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[AlH4-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAlH4, AlH4Na | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051696 | |
| Record name | Sodium aluminum hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium aluminum hydride appears as a white crystalline solid. Density 1.24 g / cm3. If spread over a large flat combustible area, friction can ignite the material. Soluble in tetrahydrofuran., White solid; Highly moisture sensitive; [Hawley] | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium aluminum hydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7070 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in tetrahydrofuran, dimethyl "Cellosolve" | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.24 | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium aluminum hydride | |
Color/Form |
White crystalline material | |
CAS RN |
13770-96-2 | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium aluminum hydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13770-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium aluminum hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate(1-), tetrahydro-, sodium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium aluminum hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrahydridoaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Begins to melt at 183 °C with decomposition to evolve hydrogen | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
ANone: The molecular formula of sodium aluminum hydride is NaAlH4, and its molecular weight is 54.00 g/mol. []
ANone: Yes, various spectroscopic techniques have been employed to characterize NaAlH4. For example, Raman spectroscopy has been used to study the lattice dynamics of NaAlH4, revealing its molecular ionic nature. These studies show a separation of vibrational modes between the AlH4- anion-modes and lattice-modes. Furthermore, in-situ Raman measurements indicate that the AlH4- anion remains stable even at the melting point of NaAlH4. [] Inelastic neutron scattering (INS) spectroscopy has also been used to identify volatile molecular aluminum hydrides, such as AlH3 and its oligomers (Al2H6, Al3H9, Al4H12), formed during hydrogen regeneration of catalyst-doped NaAlH4. []
ANone: Titanium doping is known to enhance both the absorption and desorption kinetics of hydrogen in NaAlH4. [, , , , ] Studies indicate that the titanium itself doesn't directly facilitate hydrogen desorption at the surface. Instead, titanium, even in well-protected NaAlH4 samples, promotes the formation of surface hydroxides with varying hydrogen saturation levels during dehydrogenation. These oxidized species lower the energy barrier for H2 formation, suggesting that oxygen may actively participate in hydrogen release. []
ANone: TiCl3 is a common dopant used to improve the hydrogen storage characteristics of NaAlH4. Small-angle X-ray scattering studies revealed that TiCl3 significantly affects the nanostructure of NaAlH4 particles during ball milling. This includes influencing the morphology, grain size, and distribution of the phases formed during the decomposition process. []
ANone: Yes, directly milling NaH/Al with metallic Ti powder under argon or hydrogen can produce Ti-doped NaAlH4 with stable hydrogen capacities over multiple cycles. [] Electron microscopy studies confirmed that this process forms catalytically active titanium hydride. Cycling leads to significant changes in particle and grain size of Al, with a specific correlation developing between the distribution of Al and titanium hydride. []
ANone: X-ray absorption spectroscopy studies suggest that Ti in doped NaAlH4 exists in a zero-valent state, forming nanoclusters of TiAl3 on or near the surface. [, ] This local Ti environment appears to remain largely unchanged during hydrogen cycling.
ANone: Yes, other catalysts have been explored. For instance, TiC has shown promising results as a catalyst for NaAlH4. TiC-doped NaH/Al composites have demonstrated superior reversible hydrogen storage properties compared to TiC-doped NaAlH4 or Ti-doped NaH/Al. [] Additionally, nitrogen-doped graphene and carbon nanotubes have shown potential in improving the hydrogenation and dehydrogenation reactions of NaAlH4. These materials lower the dehydrogenation temperature and enhance kinetics by reducing the activation energy. []
ANone: Yes, computational modeling has played a crucial role in understanding the behavior of NaAlH4. For example, density functional theory (DFT) calculations were used to investigate the electronic structure of NaAlH4 and Na3AlH6. These calculations confirmed the complex-ionic nature of these hydrides, with Na+ cations and AlH4- and AlH6(3-) anions, respectively. [] Additionally, computational modeling of INS spectra has been crucial in identifying the volatile molecular aluminum hydrides formed during H2 regeneration. []
ANone: Research indicates that the valence state of the titanium dopant does not significantly impact its ability to enhance the kinetics of hydrogen absorption and desorption in NaAlH4. TiCl3, TiF4, and TiBr4 have all proven effective in improving these kinetics. This suggests that the catalytic mechanism is not dependent on the initial valence state of titanium. []
ANone: Solutions of NaAlH4 in solvents like tetrahydrofuran (THF) or diglyme exhibit good stability, remaining viable for several months if protected from air exposure. []
ANone: While sodium aluminum hydride is a promising material for hydrogen storage, other complex metal hydrides are also being investigated. For example, MgH2-based composites, such as MgH2-FeTi-CAs and MgH2-FeTi, have shown higher hydrogen storage capacities compared to NaAlH4. [] Each material has its advantages and disadvantages, and the selection of the best material depends on the specific application requirements.
ANone: While NaAlH4 offers potential for hydrogen storage, recycling the spent material poses a significant challenge. Research is ongoing to develop efficient and cost-effective methods for regenerating NaAlH4 from its dehydrogenated products.
ANone: The discovery of Ti-doped NaAlH4 as a reversible hydrogen storage material by Bogdanovic et al. in 1997 marked a turning point in the field. [] This sparked extensive research into improving its properties and understanding the catalytic mechanisms involved. The development of novel catalysts, such as TiC and nitrogen-doped carbon nanomaterials, further advanced the potential of NaAlH4 for practical applications.
ANone: Advancements in NaAlH4 research have been driven by collaborations across multiple disciplines. Material scientists, chemists, physicists, and engineers have contributed to the development of new synthesis methods, characterization techniques, and computational models. For example, the use of advanced characterization tools like inelastic neutron scattering (INS), small-angle X-ray scattering (SAXS), and X-ray absorption spectroscopy (XAS) has been instrumental in understanding the behavior of NaAlH4 at the nanoscale. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)









